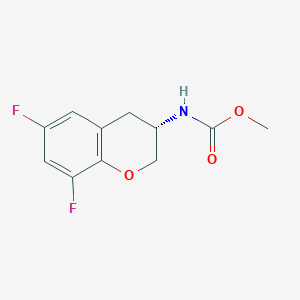

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate

Description

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is a chiral carbamate derivative featuring a chroman (benzodihydrofuran) scaffold substituted with fluorine atoms at the 6- and 8-positions. The stereochemistry at the 3-position is specified as (S), which may influence its biological activity and pharmacokinetic properties. Carbamate derivatives are widely studied for their stability and bioactivity, often serving as protease inhibitors, neurotransmitter modulators, or microtubule-targeting agents.

Properties

Molecular Formula |

C11H11F2NO3 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

methyl N-[(3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate |

InChI |

InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

TZCLAZJPZGHFBN-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)N[C@H]1CC2=C(C(=CC(=C2)F)F)OC1 |

Canonical SMILES |

COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate typically involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Attachment of the Carbamate Group: The carbamate group can be introduced by reacting the chroman derivative with methyl isocyanate or by using a carbamoylation reagent such as methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The fluorine atoms or the carbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Compounds with different functional groups replacing the fluorine atoms or carbamate group.

Scientific Research Applications

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-(6,8-difluorochroman-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Carbamates

While direct comparisons are hindered by the absence of specific data on Methyl (S)-(6,8-difluorochroman-3-yl)carbamate, insights can be drawn from structurally or functionally analogous carbamates in the literature.

Structural Analogues

2.1.1. 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate

- Structure : A biphenyl-pyridine hybrid with difluoro and diethylcarbamoyl substituents.

- Key Features :

- Comparison : Unlike the chroman-based target compound, this biphenyl derivative lacks a fused oxygen heterocycle, which may reduce conformational rigidity.

2.1.2. Methyl Benzimidazol-2-yl-carbamate (MBC)

- Structure : A benzimidazole-linked carbamate.

- Key Features :

- Comparison : The chroman scaffold in the target compound may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration, due to its oxygen-containing fused ring.

Functional Analogues

2.2.1. tert-Butyl Carbamate Derivatives

- Example: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate.

- Comparison : The methyl carbamate group in the target compound may offer a balance between stability and bioavailability.

Data Table: Comparative Analysis of Carbamate Derivatives

Research Findings and Limitations

- Structural Insights : Fluorine substitution in carbamates (e.g., biphenyl derivatives ) improves stability and binding affinity, suggesting similar benefits for the difluorochroman analogue.

- Functional Insights : MBC’s microtubule inhibition implies that carbamates can target cytoskeletal processes, though the chroman scaffold’s impact on this mechanism remains untested.

- Gaps in Evidence: No direct data on the synthesis, biological activity, or crystallography of this compound were found in the provided materials.

Biological Activity

Methyl (S)-(6,8-difluorochroman-3-yl)carbamate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chroman structure with two fluorine substituents at the 6 and 8 positions. The carbamate functional group enhances its biological activity by increasing lipophilicity and modulating enzyme interactions.

The compound primarily functions as an inhibitor of dopamine β-hydroxylase (DBH), an enzyme involved in the biosynthesis of norepinephrine from dopamine. By inhibiting DBH, this compound may lead to altered levels of catecholamines, which can have significant implications for cardiovascular health and neurological function .

Inhibition of HIF-α

Recent studies have indicated that compounds similar to this compound can inhibit hypoxia-inducible factors (HIFs), particularly HIF2α. This inhibition is crucial in cancer therapy as HIF2α plays a significant role in tumor growth under hypoxic conditions. Inhibition of HIF2α has been shown to suppress tumor growth in various cancer models .

Biological Activity Data

Case Studies

- Cardiovascular Effects : In a study involving Dahl/SS rats, the administration of this compound demonstrated a significant reduction in blood pressure and improvement in cardiometabolic markers. This suggests its potential use in treating hypertension .

- Cancer Treatment : A preclinical trial assessed the efficacy of this compound on renal cell carcinoma (RCC). Results indicated that the compound significantly inhibited tumor growth compared to control groups, highlighting its role as a promising anticancer agent .

- Neuroprotective Properties : Preliminary findings suggest that the compound may also exhibit neuroprotective effects by modulating dopaminergic signaling pathways. This could have implications for treating neurodegenerative diseases where dopamine levels are disrupted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.